Cas no 2138223-89-7 (Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)-)
Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 3-(piperidin-1-yl)-4-(trifluoromethyl)aniline
- 3-Piperidin-1-yl-4-(trifluoromethyl)aniline
- Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)-
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- Inchi: 1S/C12H15F3N2/c13-12(14,15)10-5-4-9(16)8-11(10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2
- InChI Key: HKZQKAPZIDPZFY-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1N1CCCCC1)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 249
- XLogP3: 3.1
- Topological Polar Surface Area: 29.3
Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-765749-0.05g |
3-(piperidin-1-yl)-4-(trifluoromethyl)aniline |
2138223-89-7 | 95% | 0.05g |
$1261.0 | 2024-05-22 | |
| Enamine | EN300-765749-0.1g |
3-(piperidin-1-yl)-4-(trifluoromethyl)aniline |
2138223-89-7 | 95% | 0.1g |
$1320.0 | 2024-05-22 | |
| Enamine | EN300-765749-0.25g |
3-(piperidin-1-yl)-4-(trifluoromethyl)aniline |
2138223-89-7 | 95% | 0.25g |
$1381.0 | 2024-05-22 | |
| Enamine | EN300-765749-0.5g |
3-(piperidin-1-yl)-4-(trifluoromethyl)aniline |
2138223-89-7 | 95% | 0.5g |
$1440.0 | 2024-05-22 | |
| Enamine | EN300-765749-1.0g |
3-(piperidin-1-yl)-4-(trifluoromethyl)aniline |
2138223-89-7 | 95% | 1.0g |
$1500.0 | 2024-05-22 | |
| Enamine | EN300-765749-2.5g |
3-(piperidin-1-yl)-4-(trifluoromethyl)aniline |
2138223-89-7 | 95% | 2.5g |
$2940.0 | 2024-05-22 | |
| Enamine | EN300-765749-5.0g |
3-(piperidin-1-yl)-4-(trifluoromethyl)aniline |
2138223-89-7 | 95% | 5.0g |
$4349.0 | 2024-05-22 | |
| Enamine | EN300-765749-10.0g |
3-(piperidin-1-yl)-4-(trifluoromethyl)aniline |
2138223-89-7 | 95% | 10.0g |
$6450.0 | 2024-05-22 |
Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)-
Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- (CAS No. 2138223-89-7): A Comprehensive Overview
Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)-, identified by its CAS number 2138223-89-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a benzene ring substituted with an amino group at the 3-position and a piperidine ring at the 1-position, further enhanced by a trifluoromethyl group at the 4-position, exhibits unique structural and chemical properties that make it a promising candidate for various applications.
The molecular structure of Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- contributes to its distinctive reactivity and potential biological activity. The presence of the amino group (–NH₂) allows for hydrogen bonding interactions, which are crucial for its solubility and binding affinity to biological targets. Additionally, the piperidine ring introduces a nitrogen-containing heterocycle, which is known to enhance pharmacological activity by influencing metabolic stability and receptor binding. The trifluoromethyl group (–CF₃), on the other hand, increases lipophilicity and metabolic resistance, making it an attractive moiety in drug design.
In recent years, there has been a growing interest in developing novel compounds that incorporate fluoro-substituted aromatic amines due to their enhanced pharmacokinetic properties. Studies have shown that compounds with trifluoromethyl groups often exhibit improved binding affinity and reduced metabolic degradation, leading to longer half-lives and increased therapeutic efficacy. The combination of these features in Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- positions it as a valuable scaffold for further derivatization and optimization.
Research in the field of medicinal chemistry has highlighted the potential of Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- as a precursor for developing new therapeutic agents. Its structural framework suggests potential applications in the treatment of various diseases, including neurological disorders and inflammatory conditions. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a candidate for further investigation in drug discovery programs.
One of the most compelling aspects of this compound is its versatility in chemical synthesis. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling chemists to modify its structure and explore new pharmacophores. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.
The synthesis of Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly employed to construct the desired molecular framework. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
In addition to its synthetic significance, Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- has been studied for its potential role in drug development pipelines. Preclinical studies have demonstrated its ability to modulate specific biological pathways, suggesting therapeutic potential in areas such as pain management and neuroprotection. These findings have prompted further research into its pharmacological effects and mechanisms of action.
The use of computational modeling techniques has also been instrumental in understanding the behavior of Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)-. Molecular docking simulations have helped researchers predict how this compound interacts with target proteins, providing insights into its binding affinity and selectivity. These computational approaches complement experimental studies and accelerate the drug discovery process.
The safety profile of any pharmaceutical compound is of paramount importance before it can be considered for clinical use. While initial studies on Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- suggest that it exhibits favorable toxicity profiles, comprehensive toxicological assessments are necessary to ensure its safety for human consumption. These studies will help determine appropriate dosing regimens and identify any potential adverse effects.
The future prospects for Benzenamine, 3-(1-piperidinyl)-4-(trifluoromethyl)- are promising given its unique structural features and potential biological activity. Ongoing research aims to explore its therapeutic applications further and optimize its chemical properties for improved efficacy and safety. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in the development of next-generation pharmaceuticals.
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